

Doxazosin Hydrochloride: A Technical Guide to its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: Doxazosin hydrochloride

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This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of **doxazosin hydrochloride**. The information is compiled to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Molecular Structure and Identification

Doxazosin hydrochloride is the salt form of doxazosin, a quinazoline derivative. It is a selective α 1-adrenergic receptor antagonist.^[1]

- IUPAC Name: (4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl)(2,3-dihydro-1,4-benzodioxin-2-yl)methanone hydrochloride (1:1)^[1]
- CAS Number: 70918-01-3^[1]
- Chemical Formula: C₂₃H₂₆ClN₅O₅^{[1][2]}
- Synonyms: Doxazosin HCl, UK-33274^[1]

Molecular Structure (2D Representation):

Chemical and Physical Properties

The physicochemical properties of **doxazosin hydrochloride** are crucial for its formulation, delivery, and pharmacokinetic profile. The following table summarizes key quantitative data.

| Property | Value | Source(s) |
|------------------|---|-----------|
| Molecular Weight | 487.94 g/mol | [1][2][3] |
| Melting Point | 289-290 °C | [2][3] |
| pKa | 6.52 | [4] |
| Solubility | Water: Slightly soluble (0.8% at 25°C for mesylate salt) DMSO: Freely soluble (≥ 100 mg/mL) Methanol: Slightly soluble Ethanol: Slightly soluble | [2][5][6] |
| Appearance | White to off-white crystalline solid | [5] |
| Stability | Store dry, dark, and at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years). | [1] |

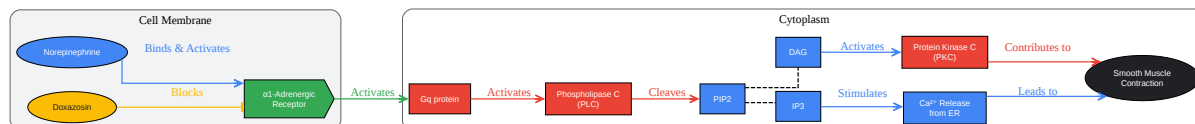
Mechanism of Action and Signaling Pathways

Doxazosin hydrochloride exerts its therapeutic effects primarily through the selective blockade of α_1 -adrenergic receptors. Additionally, it has been shown to modulate other signaling pathways, contributing to its broader pharmacological profile.

Primary Mechanism: α_1 -Adrenergic Receptor Antagonism

Doxazosin is a competitive α_1 -antagonist at the post-synaptic receptor.[7] In vascular smooth muscle, the binding of catecholamines (e.g., norepinephrine) to α_1 -adrenergic receptors triggers a signaling cascade that leads to vasoconstriction. Doxazosin competitively blocks these receptors, inhibiting this vasoconstrictor effect.[1][8] This results in the relaxation of both

arterioles and veins, leading to a decrease in total peripheral resistance and a reduction in blood pressure.[7][9] In the prostate, this blockade relaxes the smooth muscle in the bladder neck and prostate, alleviating the symptoms of benign prostatic hyperplasia (BPH).[2][8]

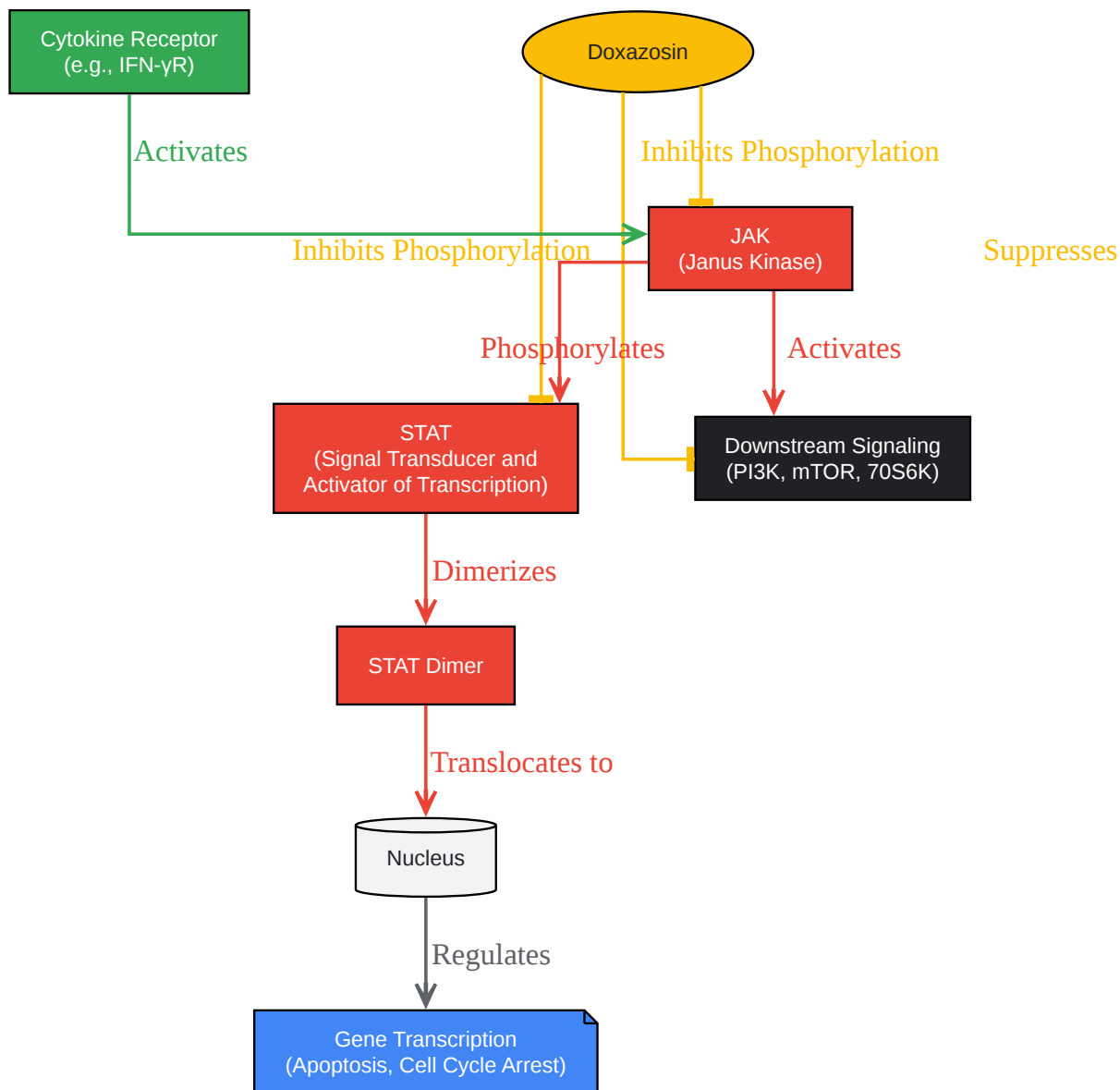


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Caption: Doxazosin blocks the α_1 -adrenergic signaling pathway.

Modulation of JAK/STAT Signaling

Recent studies have revealed that doxazosin can also suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[10] This pathway is integral to cellular processes like proliferation, differentiation, and apoptosis.[10] Doxazosin has been shown to inhibit the phosphorylation of JAK and STAT proteins, which in turn affects downstream signaling components such as PI3K, mTOR, and 70S6K.[10][11] This inhibition of the JAK/STAT pathway contributes to doxazosin's pro-apoptotic and anti-proliferative effects observed in various cancer cell lines.[10]



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Caption: Doxazosin suppresses the JAK/STAT signaling pathway.

Experimental Protocols

The following sections detail standardized methodologies for determining the key chemical properties of **doxazosin hydrochloride**.

pKa Determination via Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of **doxazosin hydrochloride** (e.g., 1 mM) in a suitable solvent, typically a co-solvent system like water-methanol if aqueous solubility is low.
 - Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
 - Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
- Instrument Calibration:
 - Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).
- Titration Procedure:
 - Transfer a known volume (e.g., 20 mL) of the **doxazosin hydrochloride** solution into a reaction vessel equipped with a magnetic stirrer.
 - Add KCl solution to maintain ionic strength.
 - Immerse the calibrated pH electrode into the solution.
 - Purge the solution with nitrogen to remove dissolved CO₂.
 - Titrate the solution with the standardized NaOH solution, adding small, precise increments.
 - Record the pH value after each addition, allowing the reading to stabilize.
 - Continue the titration until the pH has passed the equivalence point and stabilized in the basic range (e.g., pH 12-12.5).

- Data Analysis:
 - Plot the pH values against the volume of titrant added to generate a titration curve.
 - Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve).
 - The pKa is equal to the pH at the half-equivalence point.
 - Perform at least three replicate titrations to ensure accuracy and calculate the average pKa and standard deviation.

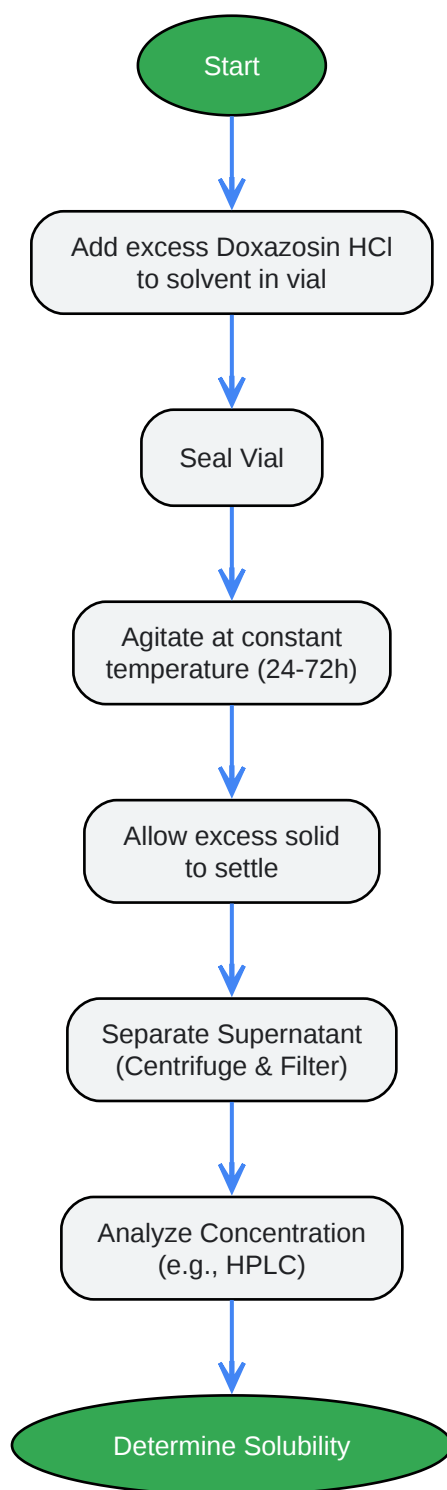
Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

- Sample Preparation:
 - Add an excess amount of solid **doxazosin hydrochloride** to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol). The excess solid ensures that equilibrium with the solid phase is achieved.
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a shaker or agitator within a constant temperature bath (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[\[12\]](#)[\[13\]](#)
- Phase Separation:

- After equilibration, allow the samples to stand undisturbed for a period to let the excess solid settle.
- Separate the saturated supernatant from the undissolved solid using centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.45 μm PTFE).
- Analysis:
 - Prepare a series of standard solutions of known concentrations of **doxazosin hydrochloride** in the same solvent.
 - Analyze the concentration of the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[\[12\]](#)[\[14\]](#)
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of the saturated solution from the calibration curve. This concentration represents the equilibrium solubility.



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Caption: Workflow for the shake-flask solubility determination method.

Melting Point Determination via Capillary Method

This method determines the melting range of a solid crystalline substance.

Methodology:

- Sample Preparation:
 - Ensure the **doxazosin hydrochloride** sample is completely dry and finely powdered.
 - Pack the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm by tapping the closed end on a hard surface.[\[15\]](#)[\[16\]](#)
- Instrument Setup:
 - Use a calibrated melting point apparatus.
- Measurement:
 - Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (e.g., 10-20°C/min) to find an approximate range.
 - Accurate Determination:
 - Place the packed capillary tube into the heating block of the apparatus.
 - Heat rapidly to a temperature about 10-20°C below the expected melting point.
 - Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[\[15\]](#)[\[16\]](#)
 - Record the temperature at which the first droplet of liquid appears (T_1).
 - Record the temperature at which the last solid particle melts completely (T_2).
 - The melting range is reported as $T_1 - T_2$.
- Purity Assessment:
 - A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound. A broad or depressed melting range suggests the presence of impurities.

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